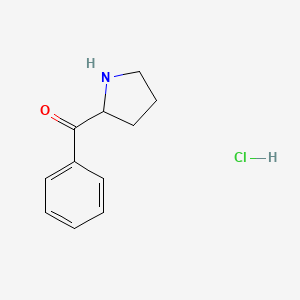

2-Benzoylpyrrolidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

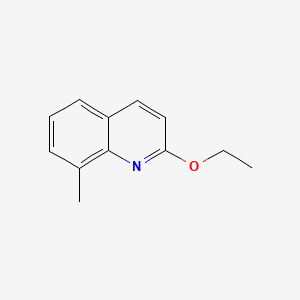

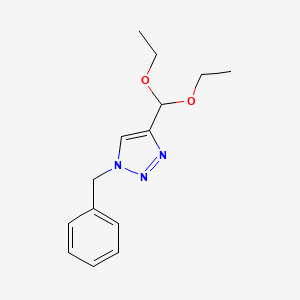

Molecular Structure Analysis

The molecular structure of 2-Benzoylpyrrolidine hydrochloride consists of a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Scientific Research Applications

Insecticidal and Acaricidal Activity

Based on the structures of insecticidal chlorfenapyr and antibiotic natural pyrrolomycins, a series of new 2-benzylpyrroles and 2-benzoylpyrroles were designed and synthesized . These compounds exhibited varied degrees of insecticidal activity against oriental armyworm depending on the substituents on the benzene ring . Most N-alkylated compounds exhibited both insecticidal activity and acaricidal activity .

Synthesis of Organic Compounds

Drug Synthesis

Antibacterial and Antifungal Activities

Pyrrolidine derivatives, including 2-benzoylpyrroles, have been reported to have varying degrees of antibacterial and antifungal activities .

Uncouplers of Oxidative Phosphorylation

Compounds like 2-Benzoylpyrrolidine hydrochloride can uncouple respiratory electron transport and ATP synthesis within mitochondria, eventually making the biological cell lack in energy and die .

Anti-anginal Effect

Some pyrrolidine derivatives have exhibited an anti-anginal effect in experimental animals .

Mechanism of Action

Target of Action

It’s known that pyrrolidine derivatives, which include 2-benzoylpyrrolidine hydrochloride, have been shown to possess several important biological activities .

Mode of Action

Biochemical Pathways

It’s known that pyrrolidine derivatives can influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It’s known that the compound is a colorless solid that is soluble in water, ethanol, and methanol. This suggests that it may have good bioavailability.

Result of Action

It’s known that pyrrolidine derivatives, including 2-benzoylpyrrolidine hydrochloride, have been reported to have varying degrees of antibacterial and antifungal activities. Additionally, some pyrrolidine derivatives have exhibited an anti-anginal effect in experimental animals.

Action Environment

properties

IUPAC Name |

phenyl(pyrrolidin-2-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXIWJXHEFXGNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzoylpyrrolidine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chlorobenzo[d]oxazol-7-amine](/img/structure/B581655.png)